molecular formula C22H18ClN5O4S B14970916 6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14970916
M. Wt: 483.9 g/mol
InChI Key: NEMLECPKXYJXND-UHFFFAOYSA-N
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Description

“6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that features a triazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where the chlorophenyl group is introduced.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or thiourea derivatives.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its complex structure.

    Enzyme Inhibition: May act as an inhibitor for specific enzymes.

Medicine

    Anticancer Research: Studied for its potential anticancer properties.

    Drug Development: Potential lead compound for the development of new drugs.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” would depend on its specific application. For instance:

    Antimicrobial Action: It may disrupt cell wall synthesis or inhibit essential enzymes in microbes.

    Anticancer Action: It could induce apoptosis in cancer cells by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds with similar triazole rings.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and similar functional groups.

Uniqueness

The unique combination of functional groups and ring structures in “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” may confer specific biological activities or chemical reactivity that distinguishes it from other compounds.

Properties

Molecular Formula

C22H18ClN5O4S

Molecular Weight

483.9 g/mol

IUPAC Name

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN5O4S/c1-32-17-4-2-3-16(11-17)28-19(9-15-10-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-5-7-14(23)8-6-13/h2-8,10-11H,9,12H2,1H3,(H2,24,25,30,31)

InChI Key

NEMLECPKXYJXND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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